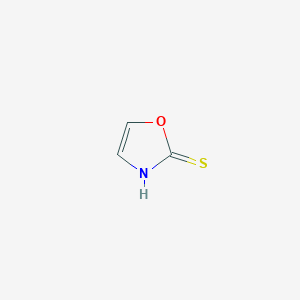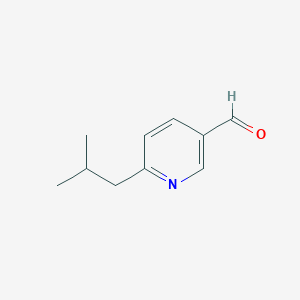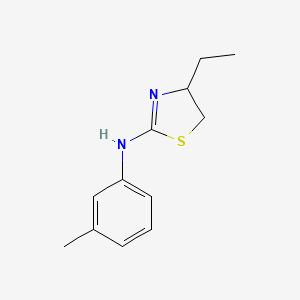![molecular formula C17H18N2O5 B2398062 5-{[2-(allyloxy)-3-methoxyphenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 338794-85-7](/img/structure/B2398062.png)
5-{[2-(allyloxy)-3-methoxyphenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: : Typically, the synthesis begins with the preparation of the pyrimidine ring followed by the introduction of the allyloxy, methoxy, and other functional groups via controlled organic reactions. One of the common synthetic routes involves a multi-step process, beginning with the condensation of barbituric acid derivatives, which are then modified with various reagents under specific conditions (temperature, solvents, catalysts) to achieve the desired compound.
Industrial Production Methods: : Industrial synthesis often involves similar steps but scaled up with considerations for yield optimization, safety, and cost-efficiency. Continuous-flow reactors and automated synthesis machines are frequently employed to streamline the process and minimize the reaction time and by-products.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where the allyloxy group could be transformed into other functional groups, affecting the compound's reactivity and potential derivatives.
Reduction: : Certain reagents might reduce the double bonds or modify other functional groups.
Substitution: : The allyloxy and methoxy groups allow for various substitution reactions, enabling the modification of the compound for different applications.
Common Reagents and Conditions: : Depending on the desired reaction, reagents such as hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and halides (for substitution reactions) are often used under controlled conditions.
Major Products Formed: : The primary products formed from these reactions are usually derivatives of the original compound, modified to enhance specific chemical properties or functionalities for targeted applications.
科学研究应用
This compound has a broad range of applications in various scientific fields:
Chemistry: : Used as an intermediate in organic synthesis to create more complex molecules.
Biology: : Its structural features enable interactions with biological macromolecules, making it a candidate for drug design and enzyme inhibition studies.
Medicine: : Potential applications in pharmacology due to its possible bioactive properties. Research might explore its use in developing medications for various conditions.
Industry: : Utilized in materials science for creating specialty polymers or as a catalyst in certain chemical reactions.
作用机制
The compound's effects are mediated through its interactions with molecular targets such as enzymes, receptors, or DNA. These interactions are typically driven by the compound's ability to form specific bonds or undergo reactions with these targets, impacting biological pathways and cellular processes.
相似化合物的比较
Comparing this compound with others in the substituted pyrimidinetrione family highlights its unique chemical properties due to the specific functional groups it contains:
Other Compounds: : Examples might include compounds with different substituents on the pyrimidine ring, such as those with ethoxy or phenoxy groups instead of allyloxy and methoxy.
Uniqueness: : The presence of both allyloxy and methoxy groups in this particular compound can result in distinctive reactivity and biological activity, setting it apart in terms of its applications and effectiveness in various fields.
属性
IUPAC Name |
5-[(3-methoxy-2-prop-2-enoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-5-9-24-14-11(7-6-8-13(14)23-4)10-12-15(20)18(2)17(22)19(3)16(12)21/h5-8,10H,1,9H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJFYMABUSANLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C(=CC=C2)OC)OCC=C)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
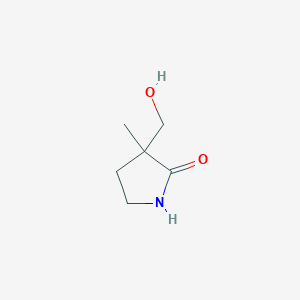
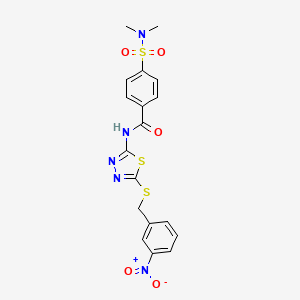
![Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2397984.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone](/img/structure/B2397985.png)

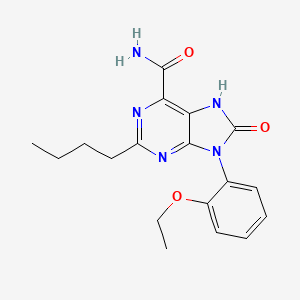
![N-(4-methylbenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/new.no-structure.jpg)
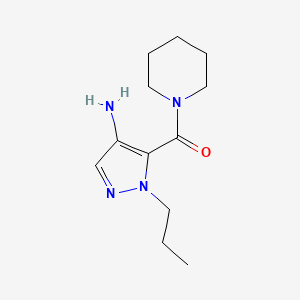
![3,4-Difluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide](/img/structure/B2397993.png)
![N-(2-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2397995.png)
![1,7-dimethyl-8-(2-morpholinoethyl)-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397998.png)
